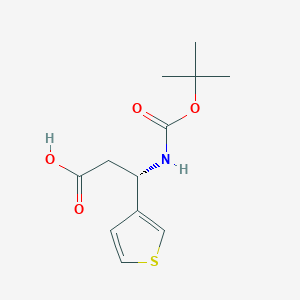

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid

CAS No.: 500770-67-2

Cat. No.: VC11703688

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500770-67-2 |

|---|---|

| Molecular Formula | C12H17NO4S |

| Molecular Weight | 271.33 g/mol |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |

| Standard InChI | InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

| Standard InChI Key | ASXVJQPFJWSOQX-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1 |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid belongs to the class of non-proteinogenic β-amino acids. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.33 g/mol and an exact mass of 271.0878 . The compound’s stereochemistry at the β-carbon is defined by the S-configuration, which influences its reactivity and biological interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₄S |

| SMILES | CC(C)(C)OC(=O)NC@@HC1=CSC=C1 |

| InChIKey | ASXVJQPFJWSOQX-SECBINFHSA-N |

| Melting Point | 99–102°C (predicted) |

| Optical Rotation (α) | Not reported |

The Boc group enhances stability during synthetic procedures, while the 3-thienyl moiety introduces unique electronic effects due to sulfur’s polarizability and the aromatic system’s π-cloud .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Table 2: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 272.09511 | 163.6 |

| [M+Na]+ | 294.07705 | 169.1 |

| [M-H]- | 270.08055 | 161.8 |

These values are critical for mass spectrometry-based identification in complex mixtures .

Synthetic Considerations

General Synthetic Strategy

While explicit protocols for the S-enantiomer are scarce, its synthesis likely mirrors methods for the R-enantiomer. A plausible route involves:

-

Enantioselective synthesis of 3-amino-3-(3-thienyl)-propionic acid via asymmetric catalysis or chiral resolution.

-

Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Key challenges include maintaining enantiomeric purity during protection and avoiding racemization, particularly under acidic or basic conditions .

Industrial-Scale Production

Industrial synthesis would prioritize:

-

Continuous flow reactors to enhance yield and reduce side reactions.

-

Automated purification systems (e.g., preparative HPLC) to ensure high enantiomeric excess (ee > 98%).

Applications in Research and Industry

Peptide Synthesis

The compound serves as a building block for synthesizing peptidomimetics, where the thienyl group mimics phenylalanine’s aromaticity while introducing sulfur-mediated interactions. Such analogs are explored for:

-

Antimicrobial peptides: Enhanced membrane permeability via thienyl hydrophobicity.

-

Enzyme inhibitors: Targeting proteases with improved binding affinity .

Drug Development

The 3-thienyl moiety’s electronic properties make it a candidate for:

-

NMDA receptor modulators: Potential applications in neurodegenerative diseases.

-

Kinase inhibitors: Leveraging sulfur’s ability to form hydrogen bonds with ATP-binding pockets.

Material Science

Incorporating Boc-(S)-3-amino-3-(3-thienyl)-propionic acid into polymers enhances:

-

Thermal stability: Due to aromatic thienyl rings.

-

Optoelectronic properties: For use in organic semiconductors .

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

The compound’s biological activity stems from:

-

Hydrogen bonding: Between the carboxylic acid group and active-site residues.

-

π-Stacking: Thienyl-aromatic interactions with receptor pockets (e.g., serotonin receptors).

Table 3: Hypothesized Biological Targets

| Target | Interaction Type | Potential Application |

|---|---|---|

| NMDA receptor | Allosteric modulation | Neuroprotection |

| HIV-1 protease | Competitive inhibition | Antiviral therapy |

| Tyrosine kinase | ATP-binding disruption | Cancer treatment |

Case Studies and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume